molecular formula C17H19Cl2N3O3S B7543126 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

Cat. No. B7543126
M. Wt: 416.3 g/mol
InChI Key: WVBAHJMVSSFBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide, also known as DASAMPA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is not fully understood. However, it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is its potency against a wide range of cancer cell lines. It also has a favorable pharmacokinetic profile, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may limit its clinical use.

Future Directions

There are several future directions for the research on 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide. One potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in combination therapy for cancer treatment.

Synthesis Methods

The synthesis of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide involves the reaction of 3,4-dichloroaniline with 3-(dimethylsulfamoyl)-4-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid to obtain this compound in high yield and purity.

Scientific Research Applications

2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been extensively studied for its potential use in cancer treatment. It has shown potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.

properties

IUPAC Name

2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3S/c1-11-4-5-13(9-16(11)26(24,25)22(2)3)21-17(23)10-20-12-6-7-14(18)15(19)8-12/h4-9,20H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBAHJMVSSFBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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